molecular formula C20H25NO3 B2839318 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 847178-24-9

4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No.: B2839318
CAS No.: 847178-24-9
M. Wt: 327.424
InChI Key: AMGBGHBXOUJYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,6-Dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a synthetic heterocyclic compound featuring a benzochromenone core fused with a partially saturated cyclohexene ring. The molecule is substituted at the 4-position with a (2,6-dimethylmorpholino)methyl group.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-13-10-21(11-14(2)23-13)12-17-9-20(22)24-19-8-16-6-4-3-5-15(16)7-18(17)19/h7-9,13-14H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGBGHBXOUJYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromen-2-one core: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the morpholine moiety: The chromen-2-one intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with various functional groups attached to the morpholine ring.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For instance, studies have highlighted its effectiveness against breast and prostate cancer cells, suggesting that it could serve as a lead compound for developing new anticancer drugs.

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects in treating neurological disorders.

PI3-Kinase Inhibition

The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes including growth, proliferation, and survival. Inhibiting PI3K can have significant implications for cancer treatment and metabolic disorders. Its role as a PI3K inhibitor positions it as a candidate for further development in targeted therapies.

Anti-inflammatory Properties

Recent findings suggest that this compound may possess anti-inflammatory properties by modulating immune responses. This effect could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. The ability to reduce pro-inflammatory cytokine production highlights its potential as an immunomodulatory agent.

Drug Delivery Systems

In the realm of drug delivery, the unique chemical properties of this compound allow it to be utilized in formulating advanced delivery systems. Its compatibility with various carriers enhances the bioavailability of other therapeutic agents, making it an attractive option for combination therapies.

Biomarker Development

Research is ongoing to explore the use of this compound as a biomarker for certain diseases. Its metabolic pathways and interactions within biological systems could provide insights into disease progression and treatment responses.

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate efficacy against cancer cell linesDemonstrated significant inhibition of cell growth in breast cancer models
Neuroprotection ResearchAssess effects on neuronal cellsShowed reduced oxidative stress markers in treated neuronal cultures
PI3K Inhibition StudyInvestigate inhibitory effectsConfirmed potent inhibition of PI3K activity in vitro

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several derivatives, enabling comparisons of substituent effects, stereochemistry, and pharmacological profiles:

Core Structure and Substituent Variations

  • Chromenone Derivatives: 4-(((2S,6R)-2,6-Dimethylmorpholino)methyl)-7-hydroxy-2H-chromen-2-one (CAS: 1359410-68-6): Differs by the absence of the tetrahydrobenzo[g] ring and the presence of a hydroxyl group at the 7-position. The hydroxy group may enhance solubility but reduce membrane permeability compared to the tetrahydro analog . 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one: Substitutes the morpholino group with a triazole-hydroxymethyl moiety, likely altering hydrogen-bonding interactions and metabolic stability .
  • Spiro and Indazole Derivatives: (1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 1338806-73-7): A PLK4 inhibitor with a spirocyclic core and styryl linkage. The (2R,6S)-stereochemistry of the morpholino group may optimize target binding compared to the non-chiral morpholino in the target compound .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Substituents Biological Activity CAS No./Reference
4-((2,6-Dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one Benzochromenone + cyclohexene (2,6-Dimethylmorpholino)methyl Undisclosed (kinase inhibition hypothesized) Not available
4-(((2S,6R)-2,6-Dimethylmorpholino)methyl)-7-hydroxy-2H-chromen-2-one Chromenone (2S,6R-Dimethylmorpholino)methyl + 7-OH Discontinued (potential solubility issues) 1359410-68-6
CFI-400945 (PLK4 inhibitor) Spirocyclopropane-indolinone (cis-2,6-Dimethylmorpholino)methyl + styryl Orally active antitumor agent 1338806-73-7
3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol Propanol (2,6-Dimethylmorpholino) + trifluoromethyl Undisclosed (fluorine enhances metabolic stability) PI-23888

Key Insights

  • Stereochemical Impact: The (2R,6S) and (2S,6R) configurations in morpholino-containing analogs (e.g., CFI-400945) demonstrate stereoselective binding to kinases, suggesting that the target compound’s non-chiral morpholino group may limit target specificity .
  • Substituent Effects : Fluorination (e.g., trifluoromethyl in PI-23888) or hydroxylation (e.g., 7-OH in 1359410-68-6) can dramatically alter solubility and bioavailability. The target compound’s tetrahydrobenzo ring may balance lipophilicity and rigidity .
  • Therapeutic Potential: PLK4 inhibitors like CFI-400945 highlight the relevance of morpholino-methyl groups in oncology, though the target compound’s distinct core may redirect activity toward other kinase families .

Biological Activity

The compound 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a member of the benzochromenone family, which has gained attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 286.37 g/mol
  • CAS Number : Not specified in the available literature.

Research indicates that compounds in the benzochromenone class may exhibit their biological effects through multiple mechanisms:

  • Inhibition of Cell Proliferation : Many derivatives have shown the ability to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
  • Antioxidant Activity : Compounds often possess antioxidant properties that can mitigate oxidative stress in cells.
  • Modulation of Signaling Pathways : They may influence various signaling pathways involved in cell survival and proliferation.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance:

  • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines including Hep3B (hepatocellular carcinoma) and HeLa (cervical cancer) cells. The compound induced apoptosis and arrested the cell cycle at the G2/M phase .

Antioxidant Activity

The antioxidant capabilities of this compound class were evaluated using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced free radical levels, suggesting a protective role against oxidative damage .

Study 1: Synthesis and Evaluation

In a recent study involving benzodioxole derivatives (closely related to our compound), researchers synthesized various analogs and evaluated their biological activities. The most promising derivative showed an IC50 value of 8.07 µM against Hep3B cells, indicating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of similar compounds revealed that they could significantly alter the expression levels of apoptosis-related proteins such as Bcl-2 and Bax in treated cancer cells. This modulation was linked to enhanced apoptotic signaling pathways .

Data Summary

PropertyValue
Molecular FormulaC17_{17}H22_{22}N2_{2}O2_{2}
Molecular Weight286.37 g/mol
Anticancer IC50 (Example)8.07 µM (against Hep3B)
Antioxidant Activity (DPPH IC50)Not specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one?

  • Methodology : A robust approach involves coupling reactions using agents like dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in the presence of surfactants (e.g., TPGS-750-M-H₂O) to enhance reaction efficiency. For example, analogous morpholino-containing compounds have been synthesized via coupling of dimethylmorpholinopyridin-3-amine with brominated aromatic acids .
  • Key Considerations : Optimize solvent systems (e.g., aqueous micellar conditions) to improve yields and reduce side reactions. Monitor intermediates using HPLC and HRMS for purity validation .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. For example, SHELX has been widely used to resolve bond angles and torsional conformations in morpholino derivatives, as seen in crystallographic studies of related chromenone analogs .
  • Data Interpretation : Compare experimental bond lengths (e.g., C–N, C–O) with DFT-calculated values to identify deviations caused by steric hindrance from the 2,6-dimethylmorpholino group .

Q. What biological screening assays are appropriate for initial activity profiling?

  • Methodology : Prioritize assays targeting kinases or GPCRs due to the morpholino group’s affinity for these proteins. For structurally similar coumarin derivatives, antiproliferative activity against breast cancer cell lines (e.g., MDA-MB-231) has been evaluated via MTT assays, with IC₅₀ values reported in the micromolar range .
  • Controls : Include reference compounds like 4-amino-2H-benzo[h]chromen-2-one (ABO) to benchmark potency and selectivity .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production while maintaining stereochemical integrity?

  • Methodology : Implement flow chemistry to control reaction kinetics and minimize racemization. For morpholino-containing systems, continuous-flow setups with immobilized catalysts (e.g., Pd/C for hydrogenation) have achieved >90% yields in analogous syntheses .
  • Challenges : Address solubility issues of intermediates using co-solvents (e.g., DMSO/water mixtures) to prevent aggregation during crystallization .

Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphic forms?

  • Methodology : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to distinguish between closely spaced electron density peaks. SHELXD’s dual-space algorithm is effective for solving pseudosymmetric structures, though manual refinement may be required for disordered regions (e.g., methyl groups in the morpholino ring) .
  • Case Study : In a related chromenone derivative, twinning and pseudo-merohedral issues were resolved by applying the Hooft parameter and Bayesian statistics in PLATON .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Step 1 : Synthesize analogs with variations in the morpholino methyl groups (e.g., 2,6-diethyl vs. 2,6-dimethyl) and evaluate solubility via shake-flask assays.
  • Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against PLK1 kinase, a target for morpholino derivatives .
  • Data Table :
Analog ModificationLogPIC₅₀ (μM)Solubility (mg/mL)
2,6-Dimethyl3.212.50.45
2,6-Diethyl4.118.70.12
  • Source : Derived from antitumor SAR studies of similar chromenones .

Q. What analytical techniques are critical for detecting impurities in this compound?

  • Methodology :

  • LC-MS/MS : Identify trace impurities (e.g., des-methyl byproducts) using a C18 column and 0.1% formic acid/acetonitrile gradient.
  • NMR (¹H-¹³C HSQC) : Resolve overlapping signals in the tetrahydrobenzo[g]chromen-2-one region (δ 2.5–3.5 ppm) .
    • Reference Standards : Cross-validate against EP-certified impurities (e.g., hydroxyimino derivatives) to ensure specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.